molecular formula C13H17ClN2O3 B7560274 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid

Cat. No. B7560274
M. Wt: 284.74 g/mol
InChI Key: IIJGUXVDUDUWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. This compound is a pyridine derivative and has been found to have various biochemical and physiological effects in laboratory experiments.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid is not fully understood. However, it has been found to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid has been found to have various biochemical and physiological effects in laboratory experiments. It has been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid in laboratory experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to inhibit specific enzymes and receptors in the body. However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Another limitation is that it may have potential side effects that need to be further studied.

Future Directions

There are many future directions for the study of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid. One direction is to further investigate its mechanism of action and its effects on specific biological systems. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies may be needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, the potential side effects of this compound need to be further studied to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid involves the reaction of 5-chloro-6-(2-chloropyridin-3-yl)pyridine-3-carboxylic acid with 3-ethoxy-1-piperidinamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its effects on various biological systems, including the nervous system, the cardiovascular system, and the immune system. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5-chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-2-19-10-4-3-5-16(8-10)12-11(14)6-9(7-15-12)13(17)18/h6-7,10H,2-5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJGUXVDUDUWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCN(C1)C2=C(C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.